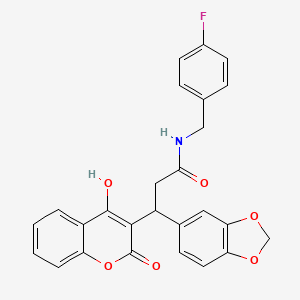![molecular formula C17H13IN8O4 B11051768 N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 956786-62-2](/img/structure/B11051768.png)
N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of an acetamide group (CH₃CONH-) linked to two aromatic rings.
Functional Groups:
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific data on its industrial production, here’s a general outline:
- Formation of the 1,2,4-oxadiazole ring:
- Start with appropriate precursors (e.g., hydrazine derivatives and carboxylic acids).
- Cyclization under suitable conditions leads to the formation of the 1,2,4-oxadiazole ring.
- Introduction of the 4-nitro-1H-pyrazole group:
- React the 1,2,4-oxadiazole compound with a suitable pyrazole derivative.
- Nitrate the resulting intermediate to introduce the nitro group.
- Iodination and Acetylation:
- Introduce the 4-iodo-1H-pyrazole-methyl group via iodination.
- Finally, acetylate the amine group to form the acetamide.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
- The compound likely exerts its effects by interacting with specific molecular targets (e.g., enzymes, receptors, or proteins).
- Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, reactivity, and biological activities with related molecules.
Remember that this compound’s uniqueness lies in its intricate combination of functional groups, making it a promising candidate for further exploration in various scientific fields .
Properties
CAS No. |
956786-62-2 |
|---|---|
Molecular Formula |
C17H13IN8O4 |
Molecular Weight |
520.2 g/mol |
IUPAC Name |
N-[4-[5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H13IN8O4/c18-12-5-19-24(7-12)10-16-22-17(23-30-16)11-1-3-13(4-2-11)21-15(27)9-25-8-14(6-20-25)26(28)29/h1-8H,9-10H2,(H,21,27) |
InChI Key |
KNUBNAQJHJWJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)NC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)
![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051747.png)

![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)
